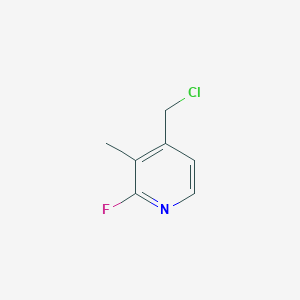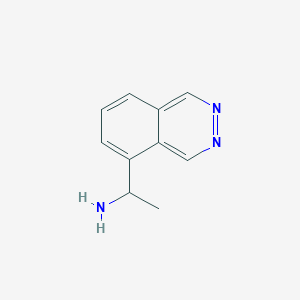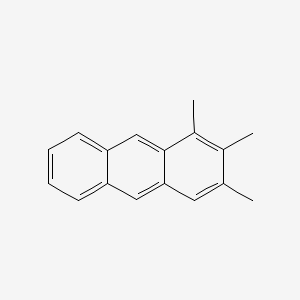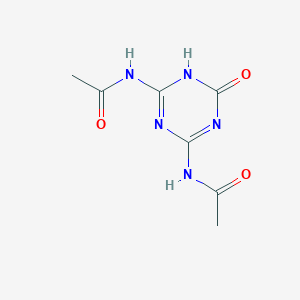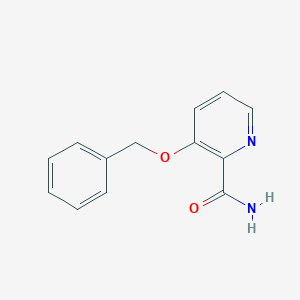
3-(Benzyloxy)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)picolinamide is an organic compound that belongs to the class of picolinamides It features a benzyloxy group attached to the third position of the picolinamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)picolinamide typically involves the reaction of picolinamide with benzyl alcohol in the presence of a catalyst. One common method employs palladium(II) trifluoroacetate (Pd(TFA)2) as the catalyst in n-octane. The reaction proceeds through a condensation mechanism, where picolinamide reacts with benzyl alcohol to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Benzyloxy)picolinamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzylamine.
Applications De Recherche Scientifique
3-(Benzyloxy)picolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)picolinamide involves its interaction with specific molecular targets. For instance, in antifungal applications, it binds to the Qi-site in the cytochrome bc1 complex, inhibiting its function and leading to the death of the fungal cells . The compound’s structure allows it to form hydrogen bonds and other interactions with its target, disrupting normal cellular processes.
Comparaison Avec Des Composés Similaires
Picolinamide: The parent compound, which lacks the benzyloxy group.
Benzamide: A structurally related compound with a benzyl group attached to an amide.
2-Picolinamide: Another derivative of picolinamide with different substitution patterns.
Uniqueness: 3-(Benzyloxy)picolinamide is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
24059-86-7 |
|---|---|
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
3-phenylmethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c14-13(16)12-11(7-4-8-15-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,16) |
Clé InChI |
KHKMKPMVKSVVMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-](/img/structure/B13130344.png)
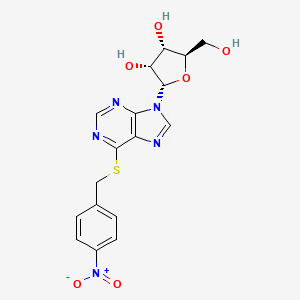
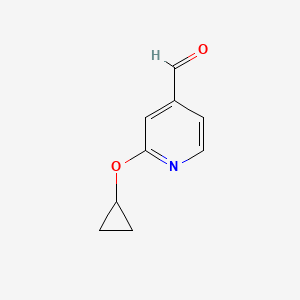
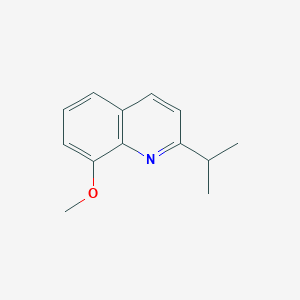
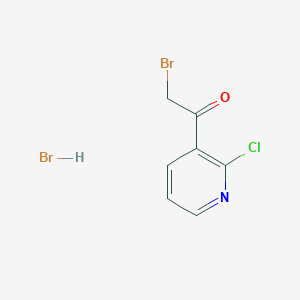
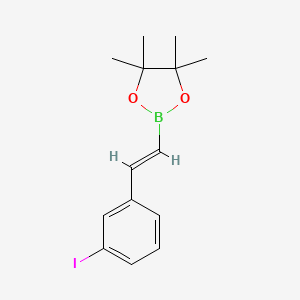

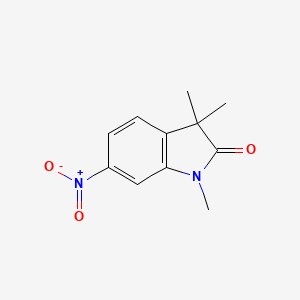
![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)
